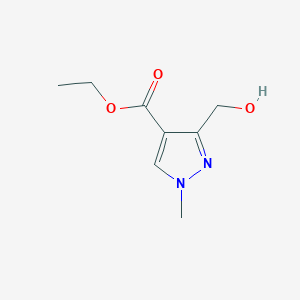

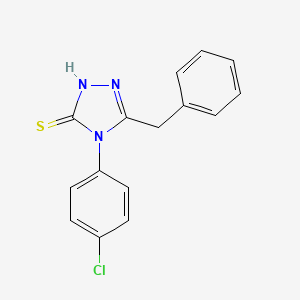

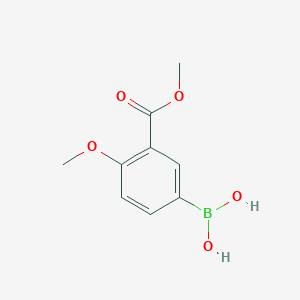

![molecular formula C14H13N5O B2757536 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile CAS No. 683781-30-8](/img/structure/B2757536.png)

2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxalines are a class of N-heterocyclic compounds that are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .

Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . The reaction of o-phenylenediamine with various organic derivatives has been extensively studied . A significant amount of research activity has been directed towards the synthesis of quinoxaline derivatives via many different methods of synthetic strategies .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxalines undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research has shown that reactions involving aminoindoles and 1,3-dicarbonyl compounds are effective for synthesizing substituted pyrroloquinolines, a category of heterocyclic compounds. The presence of a methoxy group on the benzene ring can sometimes reduce the reactivity of the amine, affecting reaction time and yield (Yamashkin, Kucherenko, & Yurovskaya, 1997).

Synthesis of Pyrido[2,3-d]pyrimidines

Another application in the field of organic synthesis involves the preparation of aminopyrimidinecarbaldehydes. These compounds, through condensation with carbonitriles and other carbonyl compounds, lead to the formation of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives (Perandones & Soto, 1998).

Corrosion Inhibition

Quinoline derivatives, including those related to the 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, have been studied for their potential as corrosion inhibitors for metals. These compounds show high efficiency in inhibiting corrosion, acting through adsorption on metal surfaces (Singh, Srivastava, & Quraishi, 2016).

Computational Studies on Corrosion Inhibition

Computational approaches have been used to study the adsorption and corrosion inhibition properties of similar quinoline derivatives. These studies provide insights into the molecular dynamics and quantum chemical aspects of corrosion inhibition, enhancing the understanding of these processes at a molecular level (Erdoğan et al., 2017).

Physiological Importance

Research indicates that compounds like pyrroloquinoline quinone, which shares structural similarities with the queried compound, have a role as cofactors in bacterial dehydrogenases. They may also have nutritional and pharmacological significance, influencing animal growth and connective tissue maturation (Smidt, Steinberg, & Rucker, 1991).

Direcciones Futuras

Quinoxaline derivatives offer robust applications in the medicinal, pharmaceutical, and agriculture industry . A gradual shift from metal-catalyzed to metal-free methodologies has been observed in the last few years, as the latter provide an environmentally benign synthetic route in organic chemistry . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .

Mecanismo De Acción

Target of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities .

Mode of Action

For instance, some quinoxaline derivatives have been found to inhibit the corrosion of mild steel in acidic solution . The inhibition efficiency of these compounds was found to increase with an increase in their concentration .

Biochemical Pathways

Quinoxaline derivatives are known to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

One study has reported that a mixture of similar compounds exhibits a low reduction potential and high solubility, which could potentially impact its bioavailability .

Result of Action

It’s known that quinoxaline derivatives can exhibit various biological activities, which could result in a wide range of molecular and cellular effects .

Action Environment

One study has reported that a mixture of similar compounds exhibits remarkable stability .

Análisis Bioquímico

Biochemical Properties

It has been found that quinoxaline derivatives can exhibit inhibitory activities against certain enzymes . For instance, some quinoxaline-2,3-diones have been evaluated to exhibit d-amino acid oxidase (DAAO) inhibitory activities .

Cellular Effects

It is known that certain quinoxaline derivatives can alter cellular lipid profiles . For example, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) has been reported to significantly upregulate many phospholipids and sphingolipids after exposure .

Molecular Mechanism

It is known that quinoxaline derivatives can interact with various biomolecules . For example, certain quinoxaline-2,3-diones have been found to bind with DAAO, inhibiting its activity .

Temporal Effects in Laboratory Settings

A related compound, indolo[2,3-b]quinoxaline, has been reported to exhibit remarkable stability, with 99.86% capacity retention over 49.5 hours (202 cycles) of H-cell cycling .

Metabolic Pathways

It is known that certain quinoxaline derivatives can be extensively metabolized .

Transport and Distribution

It is known that certain quinoxaline derivatives can be rapidly absorbed from the alimentary tract and distributed to several tissues .

Subcellular Localization

It is known that certain quinoxaline derivatives can alter the function of specific cellular compartments . For example, MeIQx has been reported to inhibit the acidification of lysosomes .

Propiedades

IUPAC Name |

2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O/c1-20-7-6-19-13(16)9(8-15)12-14(19)18-11-5-3-2-4-10(11)17-12/h2-5H,6-7,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKNPOBWGCUDTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

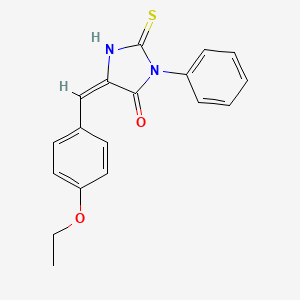

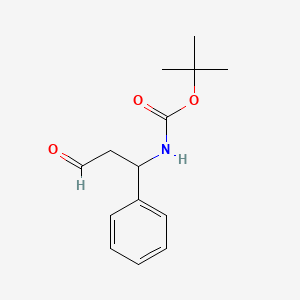

![1-(4-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2757456.png)

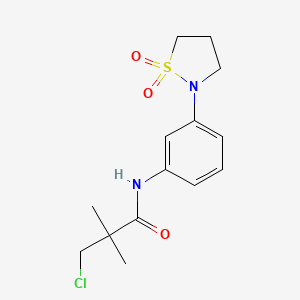

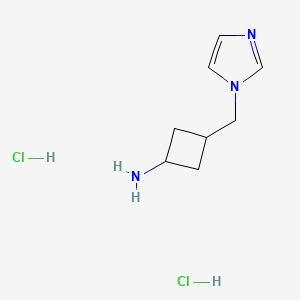

![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-fluorobenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2757458.png)

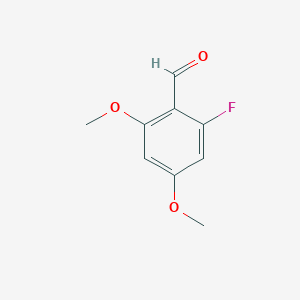

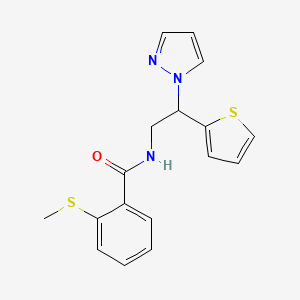

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2757459.png)

![2lambda6-Thia-1-azabicyclo[2.1.1]hexane 2,2-dioxide](/img/structure/B2757468.png)

![N-(2,6-dimethylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2757471.png)